molecular formula C9H10Cl3NO2 B6619037 2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride CAS No. 59331-63-4

2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride

Cat. No. B6619037
CAS RN: 59331-63-4
M. Wt: 270.5 g/mol
InChI Key: ONLXAYDWDCEHKK-UHFFFAOYSA-N
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Description

“2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 2097958-05-7 . It has a molecular weight of 270.54 . The IUPAC name for this compound is ®-3-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride .


Molecular Structure Analysis

The InChI code for “2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride” is 1S/C9H9Cl2NO2.ClH/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

2-amino-3-(3,4-dichlorophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLXAYDWDCEHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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